N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxyquinoline-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of a bromine atom and a quinoline ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base hydrazones .
Properties
Molecular Formula |
C17H12BrN3O3 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H12BrN3O3/c18-11-5-3-4-10(8-11)9-19-21-17(24)14-15(22)12-6-1-2-7-13(12)20-16(14)23/h1-9H,(H,21,24)(H2,20,22,23)/b19-9+ |
InChI Key |
QYWFPOITRCYTPI-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC(=CC=C3)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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